molecular formula C16H11NaO7S B8068683 Sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate

Sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate

Cat. No. B8068683
M. Wt: 370.3 g/mol
InChI Key: MEFDNOYSDRFHOA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate” is a strongly water-soluble substance, produced by modifying the structure of daidzein . It has been shown to possess excellent biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of sodium 5-(8-(((2-carboxyethyl)amino)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-hydroxybenzenesulfonate as a starting material . This sodium salt is mixed with sodium nitrite and 6 mol/L nitric acid in water, and the mixture is then sealed in a vial and sonicated for 5 minutes. The mixture is then heated at 363 K for three days .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrosamine group present . The crystal structure of a related compound, C19H14N4O11, has been determined and published .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the sodium salt with a nitrating agent .


Physical And Chemical Properties Analysis

This compound is strongly water-soluble . More detailed physical and chemical properties are not provided in the retrieved papers.

properties

IUPAC Name

sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFDNOYSDRFHOA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium formononetin-3'-sulfonate

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